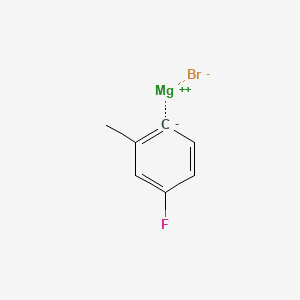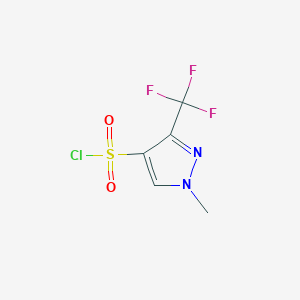![molecular formula C13H9ClO B1587068 2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde CAS No. 223575-76-6](/img/structure/B1587068.png)
2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde
Overview
Description
“2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde” is a chemical compound with the molecular formula C12H9Cl . Its molecular weight is 188.653 .
Molecular Structure Analysis
The molecular structure of “2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde” can be viewed using computational chemistry tools . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving “2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde” could be similar to those of other chlorinated biphenyls . For instance, the Friedel-Crafts acylation reaction, which introduces an acyl group (C=O) into the aromatic ring through an electrophilic aromatic substitution mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of “2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde” include a boiling point of 547.2 K , a melting point of 32-34°C , and a density of 1.131g/cm³ . The compound is also soluble at 7.8mg/L at 25°C .Scientific Research Applications
Chemical Synthesis and Reactivity
- Versatile Reactivity for Synthesis of Aminoisochromanones: The compound 3-Chloro-2-phenyl-isoindole-1-carbaldehyde, similar in structure to 2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde, has been utilized for the synthesis of various phthalimide derivatives and aminoisochromanones, demonstrating its versatile reactivity under different conditions (Baglai et al., 2012).
Synthesis of Novel Compounds
- Formation of Schiff Bases and Complexes: Research involving the condensation of similar carbaldehydes with semicarbazide hydrochloride for the synthesis of Schiff bases and their subsequent reaction with tungsten oxotetrachloride to yield complex compounds has been explored (Kanoongo, Singh, & Tandon, 1990).
- Synthesis of Novel Quinoline-Thiazole Derivatives: 2-Chloroquinoline-3-carbaldehyde, a compound structurally related to 2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde, has been used in the synthesis of new quinoline-thiazole derivatives with potential antimicrobial activity (Desai et al., 2012).
Molecular Structure Analysis
- Crystal Structure Determination: The crystal structures of compounds structurally similar to 2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde, like BCIC and BCCI, have been determined, providing insights into molecular conformation and intermolecular interactions (Ambalavanan et al., 2003).
Biological Applications
- Homocysteine Detection in Biological Systems: A new fluorescence probe DBTC, which was synthesized through Suzuki coupling reaction involving a similar carbaldehyde, showed high selectivity and sensitivity toward homocysteine, indicating potential for researching effects of Hcy in biological systems (Chu et al., 2019).
Safety And Hazards
While specific safety and hazard information for “2’-Chloro-[1,1’-biphenyl]-2-carbaldehyde” is not available, general precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust, and not ingesting . If swallowed, immediate medical assistance should be sought .
properties
IUPAC Name |
2-(2-chlorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKJIEIGSAHDGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362614 | |
| Record name | 2'-Chloro[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde | |
CAS RN |
223575-76-6 | |
| Record name | 2'-Chloro[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-chloro-[1,1'-biphenyl]-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














